2,3-Difluoro-4-propoxybenzonitrile
Description
2,3-Difluoro-4-propoxybenzonitrile is a fluorinated aromatic compound featuring a nitrile group (-CN) at the para position, fluorine atoms at the 2- and 3-positions, and a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position.
Properties
IUPAC Name |
2,3-difluoro-4-propoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-5-14-8-4-3-7(6-13)9(11)10(8)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDFECBLJOVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601234 | |
| Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174005-85-6 | |
| Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174005-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-propoxybenzonitrile typically involves the introduction of fluorine atoms and a propoxy group onto a benzonitrile core. One common method involves the reaction of 2,3-difluorobenzonitrile with propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to handle the increased scale of production.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-propoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the fluorine atoms.
Oxidation and Reduction Reactions: Conversion to amines or carboxylic acids, respectively.
Coupling Reactions: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
2,3-Difluoro-4-propoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-propoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Research Findings and Discussion
- Reactivity : The nitrile group in both compounds facilitates nucleophilic substitutions, while fluorine atoms enhance electronic effects, directing further functionalization.
- Challenges : Propoxy derivatives may require tailored purification techniques (e.g., continuous distillation) to manage higher boiling points compared to ethoxy analogues .
Biological Activity
2,3-Difluoro-4-propoxybenzonitrile (CAS No. 1174005-85-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The structure of this compound features two fluorine atoms and a propoxy group attached to a benzonitrile backbone. This unique configuration influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The fluorine atoms enhance binding affinity to target proteins, while the nitrile group can engage in hydrogen bonding. These interactions can modulate enzyme activity or receptor signaling pathways, which are critical in drug design and development.
Anticancer Properties
Research indicates that this compound has promising anticancer properties. It has been studied for its potential to inhibit cancer cell proliferation through apoptosis induction. In vitro studies have shown that compounds with similar structures can significantly affect cancer cell lines by inducing cell death via mitochondrial pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Not specified | Induction of apoptosis |
| 2,3-Difluorobenzonitrile | HuTu 80 (Duodenal) | 0.5 | ROS production leading to cell death |
| Benzofuroxan derivatives | M-HeLa (Cervical) | 0.1 | DNA damage via single and double-strand breaks |
Case Studies
- Cell Viability Assays : In a study evaluating the cytotoxic effects of various benzonitrile derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 cell lines. The mechanism involved the activation of apoptotic pathways and increased reactive oxygen species (ROS) generation .
- In Vivo Studies : Animal model experiments have demonstrated that similar compounds can inhibit tumor growth in xenograft models. The administration of these compounds resulted in reduced tumor size and increased survival rates in treated groups compared to controls .
Applications in Drug Development
Given its unique structure and biological activity, this compound serves as a valuable scaffold in medicinal chemistry. Its potential applications include:
- Pharmaceutical Development : As a lead compound for designing drugs targeting specific cancer types.
- Agrochemical Research : Investigated for its efficacy in developing new pesticides or herbicides due to its unique chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
